

Spectroscopic Analysis of 2-Benzyloxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzyloxyaniline

Cat. No.: B016607

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Benzyloxyaniline** (CAS No. 20012-63-9). Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted spectroscopic data based on established principles and data from analogous compounds. It includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the analysis of **2-Benzyloxyaniline**. Furthermore, a logical workflow for spectroscopic analysis is presented. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development requiring a foundational understanding of the spectroscopic properties of this compound.

Introduction

2-Benzyloxyaniline, also known as 2-(phenylmethoxy)benzenamine, is an organic compound with the chemical formula $C_{13}H_{13}NO$. Its structure incorporates a primary amine and a benzyl ether functional group on a benzene ring in an ortho substitution pattern. These features make it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Accurate structural elucidation and characterization are paramount, and spectroscopic techniques are the primary methods to achieve this. This guide outlines the expected spectroscopic data from 1H NMR, ^{13}C NMR, IR, and MS analyses and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Benzyloxyaniline**. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Benzyloxyaniline**

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.45 - 7.30	m	5H	Phenyl-H of benzyl group
~6.90 - 6.70	m	4H	Aromatic-H of aniline ring
~5.10	s	2H	-O-CH ₂ - (Benzylic protons)
~3.80	br s	2H	-NH ₂ (Amine protons)

Table 2: Predicted ^{13}C NMR Data for **2-Benzyloxyaniline**

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~145	Aromatic C-O
~137	Aromatic C-N
~136	Quaternary aromatic C of benzyl group
~129	Aromatic CH of benzyl group
~128	Aromatic CH of benzyl group
~127	Aromatic CH of benzyl group
~121	Aromatic CH of aniline ring
~118	Aromatic CH of aniline ring
~115	Aromatic CH of aniline ring
~112	Aromatic CH of aniline ring
~70	-O-CH ₂ - (Benzylic carbon)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Benzyloxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)	Primary Amine
3100 - 3000	Medium	C-H stretch	Aromatic
2950 - 2850	Medium	C-H stretch	Aliphatic (-CH ₂ -)
1620 - 1580	Strong	N-H bend	Primary Amine
1600 - 1450	Medium-Strong	C=C stretch	Aromatic Ring
1335 - 1250	Strong	C-N stretch	Aromatic Amine
1250 - 1050	Strong	C-O stretch (asymmetric)	Aryl-Alkyl Ether
900 - 675	Strong	C-H bend (out-of-plane)	Aromatic

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Benzyloxyaniline**

Ionization Method: Electron Impact (EI)

m/z	Proposed Fragment	Notes
199	[C ₁₃ H ₁₃ NO] ^{+•}	Molecular ion (M ^{+•})
108	[C ₇ H ₈ O] ^{+•}	Loss of aniline radical
91	[C ₇ H ₇] ⁺	Tropylium ion, from cleavage of the benzyl group
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **2-Benzylloxylaniline**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **2-Benzylloxylaniline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
 - For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent signal.
 - Transfer the solution into a standard 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
 - Acquire a ^1H NMR spectrum. Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Place a small amount of solid **2-Benzyloxyaniline** onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
 - After data collection, clean the crystal thoroughly.

Mass Spectrometry (MS)

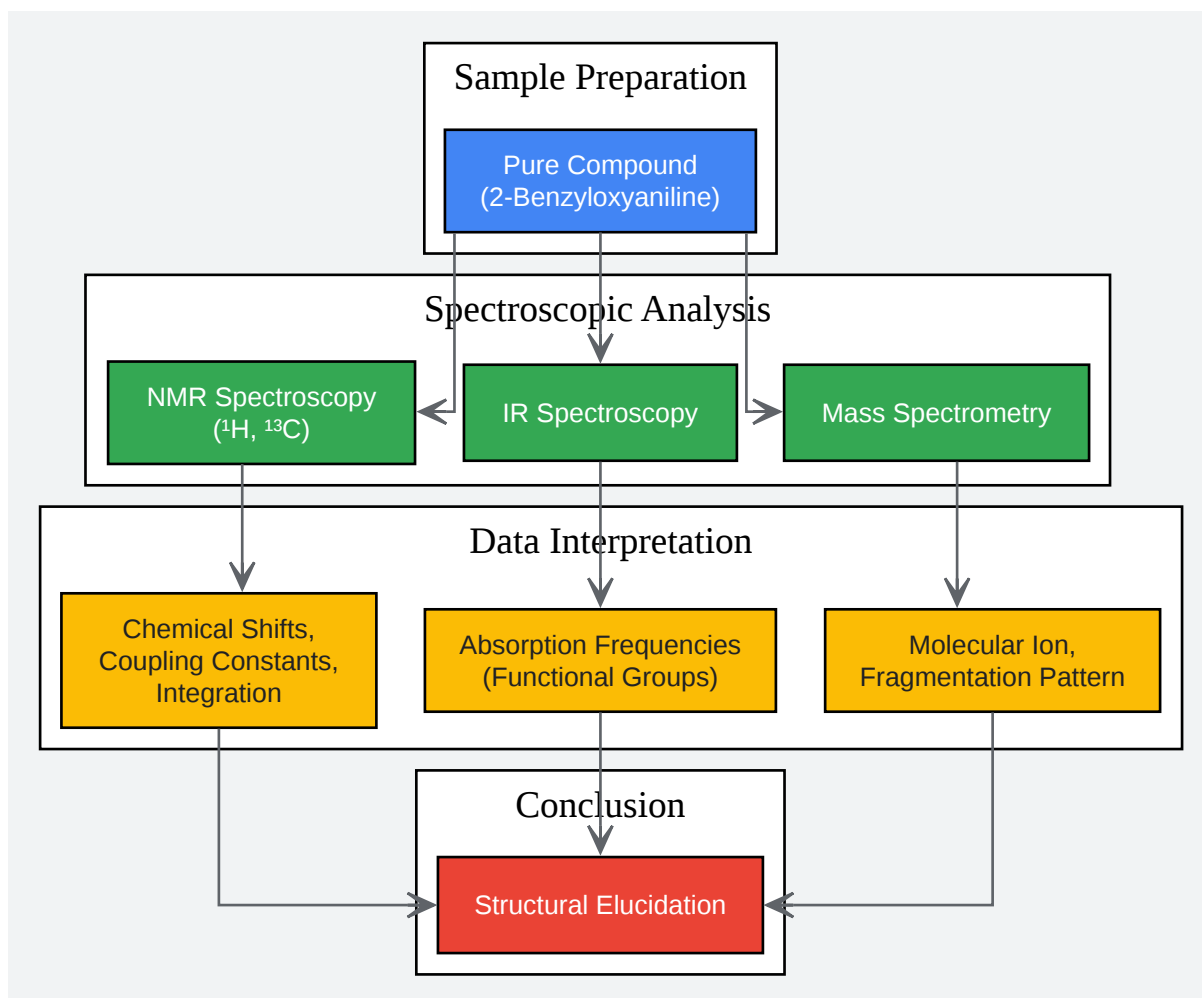
This protocol is for Electron Impact (EI) Mass Spectrometry.

- Sample Introduction:
 - Dissolve a small amount of **2-Benzyloxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[\[1\]](#)
 - Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe which allows the sample to be heated and vaporized directly into the ion source.
- Data Acquisition:
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer.

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.



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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Benzyloxyaniline**, alongside detailed protocols for data acquisition. While experimental data is not readily available, the predicted NMR, IR, and MS data, in conjunction with the provided methodologies, offer a solid framework for researchers and professionals working with this compound. The application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of **2-Benzyloxyaniline** in various scientific and industrial applications.

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References

- 1. app.nmrium.com [app.nmrium.com]
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